molecular formula C140H262O19 B13815917 Sucrose octapalmitate CAS No. 39024-75-4

Sucrose octapalmitate

Cat. No.: B13815917
CAS No.: 39024-75-4
M. Wt: 2249.6 g/mol
InChI Key: WJPZXFWMBSJTPE-PISRTDAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose octapalmitate: is a chemical compound derived from sucrose, where all eight hydroxyl groups of the sucrose molecule are esterified with palmitic acidIt is characterized by its high molecular weight and its unique physicochemical properties, which make it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose octapalmitate can be synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sodium acetate, and is carried out at elevated temperatures. The process is exothermic and requires careful control of reaction conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous process technology, where sucrose is reacted with palmitic acid in the presence of a catalyst. The reaction is carried out in a packed-bed reactor, which allows for efficient conversion and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Sucrose octapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound can be catalyzed by acids or enzymes, leading to the formation of sucrose and palmitic acid .

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophilic reagents under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: Sucrose octapalmitate is used as a model compound in studies of esterification and hydrolysis reactions. Its unique structure makes it an ideal candidate for investigating the mechanisms of these reactions .

Biology: In biological research, this compound is used to study the effects of esterified sugars on cellular processes. It has been shown to influence cell membrane properties and signaling pathways .

Medicine: It is also being investigated for its potential use in controlled-release formulations .

Industry: In the industrial sector, this compound is used as an emulsifier and stabilizer in various products, including cosmetics and food additives. Its ability to form stable emulsions makes it valuable in the formulation of creams, lotions, and other personal care products .

Mechanism of Action

The mechanism of action of sucrose octapalmitate involves its interaction with cellular membranes and proteins. The esterified palmitic acid chains can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Molecular Targets and Pathways: this compound targets cell membrane components and can modulate the activity of membrane-bound enzymes and receptors. It has been shown to influence pathways involved in lipid metabolism and cellular signaling .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification with palmitic acid, which imparts distinct physicochemical properties compared to other sucrose polyesters. Its long-chain fatty acid esters provide unique solubility and emulsification characteristics, making it particularly useful in applications requiring stable emulsions and biocompatibility .

Properties

CAS No.

39024-75-4

Molecular Formula

C140H262O19

Molecular Weight

2249.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(hexadecanoyloxy)-2,5-bis(hexadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(hexadecanoyloxy)oxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C140H262O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-126(141)149-121-124-134(153-129(144)116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)136(155-131(146)118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)137(156-132(147)119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)139(152-124)159-140(123-151-128(143)115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)138(157-133(148)120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)135(154-130(145)117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)125(158-140)122-150-127(142)114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h124-125,134-139H,9-123H2,1-8H3/t124-,125-,134-,135-,136+,137-,138+,139-,140+/m1/s1

InChI Key

WJPZXFWMBSJTPE-PISRTDAGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.